molecular formula C23H19ClN4O3 B11196863 N-(3-chlorobenzyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(3-chlorobenzyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11196863
M. Wt: 434.9 g/mol
InChI Key: NCYPLSPWCYWQRT-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, an oxadiazole ring, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the chlorophenyl group. Common reagents used in these reactions include cyclopropylamine, chlorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, amines, and halogen-substituted analogs.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with a similar chlorophenyl group but different core structure.

    N-(3-Chlorophenyl)-2-(4-oxo-1,2-dihydroquinolin-1-yl)acetamide: Shares the quinoline core but lacks the oxadiazole ring.

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its combination of structural features, including the quinoline core, oxadiazole ring, and chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19ClN4O3

Molecular Weight

434.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C23H19ClN4O3/c24-16-5-3-4-14(10-16)12-25-20(29)13-28-19-7-2-1-6-17(19)18(11-21(28)30)23-26-22(27-31-23)15-8-9-15/h1-7,10-11,15H,8-9,12-13H2,(H,25,29)

InChI Key

NCYPLSPWCYWQRT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC(=CC=C5)Cl

Origin of Product

United States

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